molecular formula C6H8O4S B108088 2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid CAS No. 17236-25-8

2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid

Cat. No. B108088
CAS RN: 17236-25-8
M. Wt: 176.19 g/mol
InChI Key: SLMDSFRWWIKZCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid were prepared through allylation, protection of carbonyl groups, and oxidation of the alkene, leading to the formation of hexahydroindoles, which are important intermediates for alkaloid synthesis . Similarly, asymmetric synthesis of 1,2-dioxolane-3-acetic acids was achieved through the stereoselective opening of oxetanes, conversion to dioxolanes, and homologation with a thioester silyl ketene acetal . These methods could potentially be adapted for the synthesis of "2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid" by considering the sulfur-containing thiophene ring as a starting point.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations. For example, the charge density of a benzoxazolone derivative was analyzed, revealing the dynamics of the molecule and the effect of intermolecular interactions, such as hydrogen bonding, on the molecular conformation . The non-planarity of a 2-aza-1,3-butadiene fragment in a diphenylmethyleneamino derivative was also characterized, indicating significant torsion within the molecule . These analyses suggest that "2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid" would also have a complex molecular structure influenced by its substituents and intermolecular forces.

Chemical Reactions Analysis

The chemical reactions of related acetic acid derivatives involve the formation of ketene dithioacetals and acetals in the presence of bases or under phase transfer conditions . These reactions are crucial for the functionalization of the acetic acid derivatives and could be relevant for the chemical manipulation of "2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid."

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid" are not directly reported, the properties of similar compounds can provide some insights. The presence of hydrogen bonds and charge separation in the crystal structure of a benzoxazolone derivative suggests that similar compounds may exhibit solid-state properties such as chain formation and stacking due to dipole-dipole interactions . The reactivity of the compounds towards bases and the formation of various acetals and dithioacetals indicate that "2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid" may also participate in such reactions, affecting its physical state and solubility .

Scientific Research Applications

Electrochromic Materials Synthesis

A derivative of thiophene oligomer was synthesized and its electropolymerization explored in different solvent systems. The study found that the polymer films obtained showed excellent electroactivity and redox stability, with potential applications as electrochromic materials due to their significant coloration efficiency and response time. This indicates a promising application for the synthesis of materials used in smart windows and displays (Zhang et al., 2016).

Green Organocatalysis

Imidazol-1-yl-acetic acid, a related derivative, has been introduced as an efficient and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions. This approach highlights the compound's role in facilitating environmentally friendly catalytic processes that are significant for sustainable chemistry practices (Nazari et al., 2014).

Synthesis of Alkaloid Intermediates

Research into acetal-protected derivatives related to the thiophene structure has led to the efficient synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles. These compounds are important intermediates for the synthesis of various alkaloids, showcasing the role of thiophene derivatives in the synthesis of complex organic molecules (Juma et al., 2008; Juma et al., 2009).

Anticonvulsant Activity Studies

A systematic series of acetamide derivatives related to thiophene was synthesized and evaluated for anticonvulsant activity. This research underscores the potential of thiophene derivatives in developing new biologically active substances aimed at treating convulsive disorders. The findings indicate a promising area of research in medicinal chemistry (El Kayal et al., 2019).

Complexing Properties for Membrane Processes

The synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetate derivatives showcased their potential use as sodium cation carriers in membrane processes. This application is crucial for the development of selective and efficient methods for ion transport and separation, which are vital in environmental and analytical chemistry (Kosterina et al., 2004).

Safety And Hazards

The safety information for this compound includes several precautionary statements, such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h1-2,5H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMDSFRWWIKZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402381
Record name (1,1-Dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetic acid

CAS RN

17236-25-8
Record name 3-Thiopheneacetic acid, 2,3-dihydro-, 1,1-dioxide
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Record name (1,1-Dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid
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